molecular formula C12H20O B11948136 Spiro[4.7]dodecan-6-one CAS No. 3002-04-8

Spiro[4.7]dodecan-6-one

Cat. No.: B11948136
CAS No.: 3002-04-8
M. Wt: 180.29 g/mol
InChI Key: ZIBHAUBCYMTZOT-UHFFFAOYSA-N
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Description

Spiro[4.7]dodecan-6-one is an organic compound with the molecular formula C12H20O It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.7]dodecan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a suitable diol in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.7]dodecan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ketone group to an alcohol.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .

Scientific Research Applications

Spiro[4.7]dodecan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4.7]dodecan-6-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.6]dodecan-7-one
  • Spiro[5.5]undecan-1-one
  • Spiro[4.4]nonane-1,6-dione

Uniqueness

Spiro[4.7]dodecan-6-one is unique due to its specific ring size and the position of the ketone group. This gives it distinct chemical properties and reactivity compared to other spiro compounds .

Properties

CAS No.

3002-04-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[4.7]dodecan-12-one

InChI

InChI=1S/C12H20O/c13-11-7-3-1-2-4-8-12(11)9-5-6-10-12/h1-10H2

InChI Key

ZIBHAUBCYMTZOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCCC2)C(=O)CC1

Origin of Product

United States

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